Isobutyl tiglate

CAS No.: 61692-84-0

Cat. No.: VC3732312

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61692-84-0 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

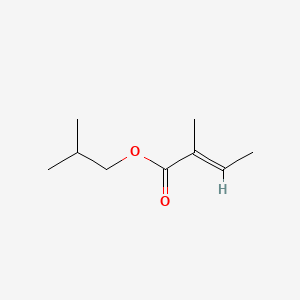

| IUPAC Name | 2-methylpropyl (E)-2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5+ |

| Standard InChI Key | XDEGQMQKHFPBEW-VMPITWQZSA-N |

| Isomeric SMILES | C/C=C(\C)/C(=O)OCC(C)C |

| SMILES | CC=C(C)C(=O)OCC(C)C |

| Canonical SMILES | CC=C(C)C(=O)OCC(C)C |

Introduction

Chemical Identity and Physicochemical Properties

Isobutyl tiglate (CAS 61692-84-0) is systematically named 2-methylpropyl (2Z)-2-methylbut-2-enoate. Its structure features a tiglic acid backbone esterified with isobutanol, resulting in a branched ester with distinct stereochemical and electronic characteristics .

Physical Properties

Key physical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 156.222 g/mol |

| Density | 0.899 g/mL at 25°C |

| Boiling Point | 182–184°C |

| Flash Point | 153°F (67.2°C) |

| Melting Point | Not available |

| Solubility | Lipophilic; miscible in organic solvents |

The compound’s density and boiling point align with trends observed in branched esters, where increased branching reduces intermolecular van der Waals forces compared to linear analogues .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Isobutyl tiglate is synthesized via acid-catalyzed esterification of tiglic acid with isobutanol. A typical procedure involves:

-

Combining equimolar amounts of tiglic acid and isobutanol.

-

Adding a catalytic quantity of sulfuric acid or p-toluenesulfonic acid.

-

Refluxing the mixture at 80–100°C for 4–6 hours to drive the reaction to completion via water removal .

The reaction follows the general esterification mechanism:

where and .

Industrial Manufacturing

Industrial production scales this process using continuous flow reactors to enhance yield (typically >85%) and purity. Key steps include:

-

Reactor Design: Tubular reactors with temperature zones optimized for equilibrium shift.

-

Purification: Distillation under reduced pressure (20–30 mmHg) to isolate isobutyl tiglate from unreacted starting materials and byproducts .

Reactivity and Chemical Transformations

Sharpless Asymmetric Dihydroxylation

A landmark study resolved conflicting reports about the stereochemical outcome of Sharpless asymmetric dihydroxylation (SAD) in tiglianes. For isobutyl tiglate, SAD proceeds with facial selectivity strictly adhering to the Sharpless mnemonic, contradicting earlier claims of anomalous behavior . The dihydroxylation of the (2Z)-configured double bond yields vicinal diols with enantiomeric excess (ee) up to 99%, confirming the mnemonic’s predictive power .

Functional Group Transformations

Isobutyl tiglate undergoes characteristic ester reactions:

-

Oxidation: Treatment with KMnO cleaves the double bond, yielding tiglic acid and isobutanol.

-

Reduction: LiAlH reduces the ester to isobutanol and the corresponding alcohol.

-

Transesterification: Base-catalyzed reactions (e.g., with methanol) produce methyl tiglate and isobutanol.

Applications in Industry

Fragrance and Flavor

Isobutyl tiglate’s herbaceous, fruity odor profile makes it valuable in perfumery. It is used in:

-

Top Notes: Provides sharp, fresh accents in citrus and green fragrances.

-

Flavor Enhancers: Imparts apple-like nuances in food additives .

Analytical Chemistry

The compound serves as a reference standard in gas chromatography–mass spectrometry (GC-MS) for identifying ester-containing natural products in essential oils.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume